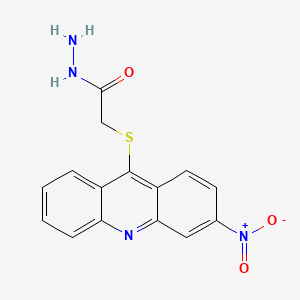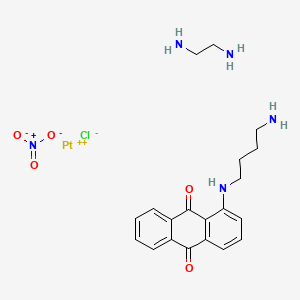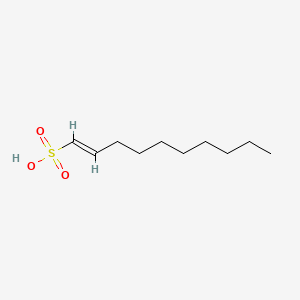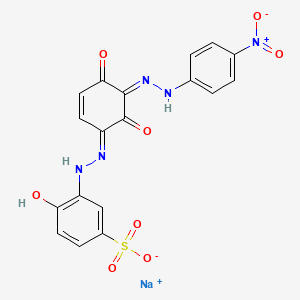
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)- is a complex organic compound that belongs to the class of carboximidic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods ensure high yields and purity of the final product, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with common reagents such as acetic anhydride, phosphomolybdic acid, and silver triflate .
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 and OsO4 are commonly used.
Reduction: Reagents such as LiAlH4 and NaBH4 are employed.
Substitution: Reagents like acetic anhydride and phosphomolybdic acid are used under solvent-free conditions.
Major Products
The major products formed from these reactions include various acylated and substituted derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to act on aliphatic amidase expression-regulating proteins, which play a crucial role in various biological processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar structure and have comparable pharmacological activities.
Cyanoacetamide derivatives: These compounds are also used as precursors for the synthesis of heterocyclic compounds.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
105296-07-9 |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[3-[4-(diethylamino)-2-methylphenyl]imino-4-methyl-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-6-23(7-2)16-8-9-17(13(3)10-16)22-18-12-19(21-15(5)24)20(25)11-14(18)4/h8-12H,6-7H2,1-5H3,(H,21,24) |
InChI-Schlüssel |
VPNCPXFGEIZYCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C=C2C)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)












